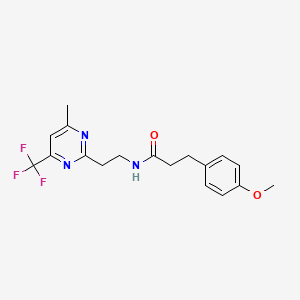

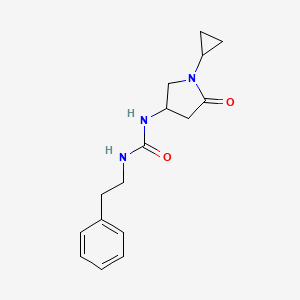

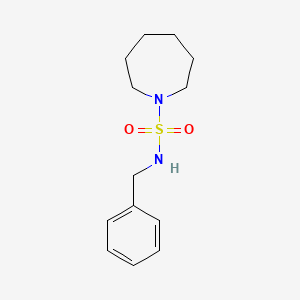

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. CP-47,497 has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis.

Applications De Recherche Scientifique

DNA and Protein Interactions

- Inhibitory activity on mammalian topoisomerase II: The compound exhibits interaction with mammalian topoisomerase II, an enzyme crucial in DNA replication and repair. This interaction can be explored for its potential in cancer research and therapy (Wentland et al., 1993).

Organic Light-Emitting Diodes (OLEDs)

- Application in OLEDs: Phosphorescence studies of cyclometalated iridium(III) complexes, which share structural similarities with 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, suggest potential applications in creating efficient OLED devices (Tsuboyama et al., 2003).

Catalysis and Synthesis

Catalytic enantioselective synthesis: The cycloaddition reactions involving azomethine ylides, which can be derived from similar compounds, are valuable for creating complex products with high stereoselectivity, important in the development of pharmaceuticals and natural product synthesis (Narayan et al., 2014).

Synthesis of pyrrolidines and piperidines: The cyclization of aminoalkenes bearing electron-withdrawing groups, facilitated by acids, leads to the formation of pyrrolidines and piperidines, demonstrating the compound's potential in the synthesis of nitrogen-containing heterocycles (Schlummer & Hartwig, 2002).

Synthesis of functionalized pyrrolidines: The compound can participate in three-component reactions, forming pyrrolidines with cis relationships between substituents, a key in creating diverse and biologically active molecules (Carson & Kerr, 2005).

Chemical Reactions and Properties

- Study of chemical reactivity: Analyzing reactions of azomethine derivatives and cyclopropenone to form pyrrolin-4-ones and their oxidation products can provide insights into the reactivity and potential applications of similar cyclopropyl-containing compounds (Takahashi et al., 1978).

Propriétés

IUPAC Name |

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-6-7-14)18-16(21)17-9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIAZFBXEKLQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

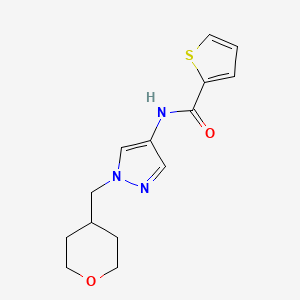

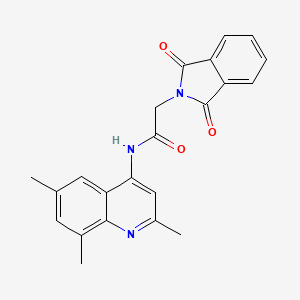

![N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2428659.png)

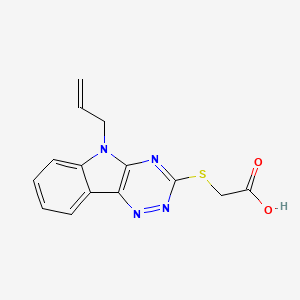

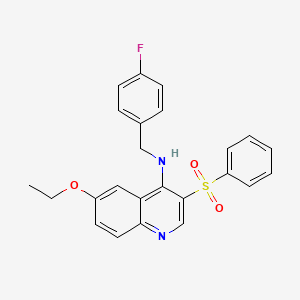

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2428668.png)

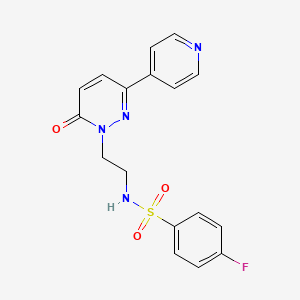

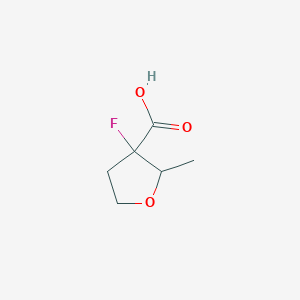

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)